3-(Isononyloxy)propylammonium sulphamate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
85927-02-2 |
|---|---|
Molecular Formula |
C12H30N2O4S |
Molecular Weight |
298.45 g/mol |
IUPAC Name |
3-(7-methyloctoxy)propylazanium;sulfamate |
InChI |
InChI=1S/C12H27NO.H3NO3S/c1-12(2)8-5-3-4-6-10-14-11-7-9-13;1-5(2,3)4/h12H,3-11,13H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
WYGRLCARLHCNKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOCCC[NH3+].NS(=O)(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Isononyloxy Propylammonium Sulphamate and Analogous Compounds
Strategies for the Synthesis of Primary Alkylamines, including 3-(Isononyloxy)propylamine Precursors
The creation of the 3-(isononyloxy)propylamine backbone is a critical first step. This process involves the strategic integration of the isononyl ether group with a three-carbon chain that terminates in a primary amine. Several established organic chemistry methodologies can be adapted for this purpose.
Esterification and Etherification Approaches for Isononyloxy Chain Integration
The core structure of the precursor amine is an ether, specifically an isononyl propyl ether. The most direct method for forming this ether linkage and simultaneously introducing the nitrogen-containing functional group is through the cyanoethylation of isononyl alcohol.
This reaction involves a Michael addition of isononyl alcohol to acrylonitrile (B1666552). The alcohol acts as a nucleophile, attacking the β-carbon of the acrylonitrile in the presence of a base catalyst. This process efficiently forms β-(isononyloxy)propionitrile, a key intermediate where the isononyloxy chain is successfully integrated. This method is advantageous as it builds the required C-O-C ether linkage and incorporates a nitrile group, which is a direct precursor to a primary amine, in a single step. A general process for producing 3-hydrocarbyloxypropylamines via the hydrogenation of the corresponding β-hydrocarbyloxypropionitrile has been documented.
Amination Reactions for Propylamine Moiety Formation
With the β-(isononyloxy)propionitrile intermediate in hand, the next step is the conversion of the nitrile group (-CN) into a primary amine group (-CH₂NH₂). This transformation completes the synthesis of the 3-(isononyloxy)propylamine precursor.
Nitrile Reduction The most common and industrially viable method for this conversion is the reduction of the nitrile. This can be achieved through catalytic hydrogenation, often employing catalysts like Raney Nickel under a hydrogen atmosphere. Lithium aluminum hydride (LiAlH₄) is also a highly effective reagent for this reduction in laboratory settings. This reaction converts the nitrile into the desired primary amine without affecting the ether linkage.
Alternative Amination Strategies While nitrile reduction is a primary route, other methods for forming primary amines can be considered. These typically involve starting with a different three-carbon precursor that already contains the isononyloxy group.
Reductive Amination : This widely used method would involve the reaction of 3-(isononyloxy)propanal with ammonia (B1221849) in the presence of a reducing agent. The reaction proceeds via an intermediate imine, which is then reduced to the primary amine. To favor the formation of the primary amine and minimize the production of secondary and tertiary amine byproducts, a large excess of ammonia is typically used.
Direct Amination of Alcohols : Another approach is the direct amination of 3-(isononyloxy)propanol with ammonia over a heterogeneous catalyst. This process, often called dehydroamination or a "hydrogen-borrowing" mechanism, involves three main steps: the catalyst first dehydrogenates the alcohol to an aldehyde, which then reacts with ammonia to form an imine. Finally, the imine is hydrogenated by the catalyst to yield the primary amine. Nickel-based catalysts have shown effectiveness for the amination of propanol.
Table 1: Comparison of Synthetic Routes to 3-(Isononyloxy)propylamine
| Synthetic Method | Starting Material | Key Reagents | Advantages | Potential Challenges |
|---|---|---|---|---|
| Nitrile Reduction | β-(Isononyloxy)propionitrile | H₂, Raney Ni or LiAlH₄ | High yield, clean conversion, well-established industrial process. | Requires handling of hydrogen gas under pressure or pyrophoric LiAlH₄. |
| Reductive Amination | 3-(Isononyloxy)propanal | NH₃, H₂, Metal Catalyst (e.g., Ni, Pd) or NaBH₃CN | One-pot reaction, versatile. | Risk of over-alkylation to form secondary/tertiary amines; requires careful control of conditions. |
| Direct Amination of Alcohol | 3-(Isononyloxy)propanol | NH₃, Heterogeneous Catalyst (e.g., Ni-supported) | Atom-economical, uses readily available alcohol precursor. | Requires high temperatures and pressures; catalyst optimization is crucial for selectivity. |
Sulphamate Salt Formation: Principles and Techniques for Amine-Sulphamic Acid Reactions
The final step in the synthesis is the formation of the 3-(isononyloxy)propylammonium sulphamate salt. This is achieved by reacting the 3-(isononyloxy)propylamine, a base, with sulphamic acid (H₃NSO₃), a moderately strong acid.
Direct Reaction Pathways for Ammonium (B1175870) Sulphamate Generation
The formation of the ammonium sulphamate salt is a straightforward acid-base neutralization reaction. youtube.com Sulphamic acid, which exists predominantly in its zwitterionic form (+H₃NSO₃⁻) in the solid state, readily donates a proton to the basic nitrogen atom of the 3-(isononyloxy)propylamine. ysu.am
The reaction mechanism involves the lone pair of electrons on the nitrogen of the primary amine abstracting a proton from the sulphamic acid. This proton transfer results in the formation of the 3-(isononyloxy)propylammonium cation [C₉H₁₉OCH₂(CH₂)₂NH₃]⁺ and the sulphamate anion [H₂NSO₃]⁻. These oppositely charged ions are held together by electrostatic attraction, forming the desired salt. The reaction is typically exothermic and proceeds readily upon mixing the reactants, often in a suitable solvent to facilitate heat dissipation and handling. youtube.com
Catalytic Approaches in Sulphamate Synthesis
The formation of an ammonium salt via the neutralization of an amine with an acid is a fundamental, rapid, and typically quantitative reaction that does not require catalysis. The inherent reactivity difference between the basic amine and the acidic sulphamic acid is sufficient to drive the reaction to completion. Therefore, catalytic approaches are not employed for the direct generation of simple ammonium sulphamate salts. Catalysts are more relevant in the synthesis of N-substituted sulphamates (sulphamides) or sulphamate esters, which involve the formation of covalent bonds to the nitrogen or oxygen of the sulphamate group, rather than the ionic bond of a salt. nih.govacs.org
Optimization of Reaction Conditions for Sulphamate Salt Yield and Purity
While the reaction itself is simple, optimizing the conditions is key to ensuring high yield and purity of the final product. Key parameters to consider include stoichiometry, solvent selection, temperature control, and purification methods.
Stoichiometry : A molar ratio of approximately 1:1 between the 3-(isononyloxy)propylamine and sulphamic acid is used to ensure complete conversion and avoid contamination of the final product with unreacted starting materials.
Solvent Selection : The choice of solvent can influence reaction control and product isolation. Using a solvent in which the starting materials are soluble but the resulting salt is poorly soluble can be advantageous, as the product will precipitate out of the solution upon formation. This drives the equilibrium towards the product and simplifies isolation by filtration. Alcohols or non-polar hydrocarbon solvents could be suitable candidates. Water can also be used, followed by evaporation to isolate the salt, though the hygroscopic nature of some ammonium salts must be considered. youtube.comsciencemadness.org
Temperature Control : Due to the exothermic nature of the neutralization, the reaction temperature should be controlled, particularly during large-scale production. This is often achieved by the slow addition of one reactant to the other with efficient stirring and external cooling. Maintaining a moderate temperature prevents potential side reactions or decomposition and ensures the stability of the product. For instance, neutralizing sulphamic acid with ammonia to form ammonium sulphamate should be kept below 50 °C to limit hydrolysis. sciencemadness.org
Purification : The primary method for purifying the resulting salt is typically recrystallization. This involves dissolving the crude product in a minimum amount of a suitable hot solvent and allowing it to cool slowly, whereupon the pure salt crystallizes, leaving impurities behind in the mother liquor. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried.
Table 2: Optimization Parameters for Sulphamate Salt Formation
| Parameter | Objective | Typical Conditions & Rationale |
|---|---|---|
| Stoichiometry | Maximize conversion and product purity. | ~1:1 molar ratio of amine to sulphamic acid. Prevents excess unreacted starting material in the final product. |
| Solvent | Control reaction and facilitate product isolation. | Select a solvent where reactants are soluble but the product salt is insoluble (for precipitation) or a solvent from which the product can be easily crystallized (e.g., isopropanol, ethanol, water). |
| Temperature | Prevent decomposition and ensure safety. | Maintain moderate temperatures (e.g., 20-50 °C) with cooling. Controls the exothermic neutralization reaction and minimizes potential hydrolysis or side reactions. |
| Isolation/Purification | Achieve high purity of the final salt. | Filtration if the product precipitates. Recrystallization from a suitable solvent system to remove impurities. Followed by vacuum drying. |
Derivatization and Functionalization Strategies of Sulphamate Anions
The sulphamate functional group, a key feature of this compound, offers a versatile platform for a variety of chemical transformations. These modifications can be broadly categorized into reactions involving the sulphamate anion's nitrogen atom and those that exploit the sulphamate moiety as a leaving group in synthetic organic chemistry.
N-Substitution Reactions on Sulphamate Derivatives
The nitrogen atom of the sulphamate anion is amenable to substitution, allowing for the introduction of a wide range of alkyl and aryl groups. These N-substitution reactions are crucial for the synthesis of diverse sulphamate derivatives with tailored properties.
One prominent method for the synthesis of N-substituted sulphamate esters involves the activation of sulfamic acid salts. A general approach utilizes triphenylphosphine (B44618) ditriflate to activate the sulfamic acid salt, which is then trapped by a nucleophile such as an alcohol or a phenol. acs.orgnih.govnih.gov This method is notable for its ability to produce modest to excellent yields and to accommodate a variety of nucleophiles, including those that are sterically hindered or electronically deficient. nih.gov The reaction proceeds by preparing a sulfamic acid salt from an amine and a sulfur trioxide complex, followed by activation and subsequent nucleophilic attack. nih.gov
This strategy has been successfully applied to a range of N-substituted salts, leading to the formation of various sulphamate esters. acs.org For instance, aryl and electron-deficient N-alkyl substituents are well-tolerated, affording good yields of the corresponding sulphamate esters. acs.org However, more electron-rich N-alkyl substituents have been observed to result in more modest yields. acs.org A key advantage of this approach is its capacity to generate enantioenriched sulphamate esters without erosion of stereochemical integrity. nih.gov
Beyond N-alkylation, N-arylation of sulphamates has also been explored. Copper-catalyzed N-arylation of sulfamates with aryl bromides provides a pathway to arylated products that were previously challenging to synthesize. mcmaster.ca Transition-metal-free N-arylation methods have also been developed using o-silylaryl triflates in the presence of cesium fluoride, which allows for the arylation of sulfonamides under mild conditions with good to excellent yields. nih.gov
The following table summarizes representative examples of N-substitution reactions on sulphamate derivatives, showcasing the diversity of substrates and the reaction conditions employed.
Table 1: Examples of N-Substitution Reactions on Sulphamate Derivatives
| N-Substituent | Nucleophile/Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,2,2-Trifluoroethyl | n-Pentanol | CH₂Cl₂, Et₃N, Tf₂O, Ph₃PO, -78 → 22 °C, 18 h | O-Pentyl N-(2,2,2-trifluoroethyl)sulfamate | 85 | acs.org |
| Phenyl | n-Pentanol | CH₂Cl₂, Et₃N, Tf₂O, Ph₃PO, -78 → 22 °C, 18 h | O-Pentyl N-phenylsulfamate | 75 | acs.org |
| 4-Methoxyphenyl | n-Pentanol | CH₂Cl₂, Et₃N, Tf₂O, Ph₃PO, -78 → 22 °C, 18 h | O-Pentyl N-(4-methoxyphenyl)sulfamate | 78 | acs.org |
| Benzyl | n-Pentanol | CH₂Cl₂, Et₃N, Tf₂O, Ph₃PO, -78 → 22 °C, 18 h | O-Pentyl N-benzylsulfamate | 65 | acs.org |
| Methyl | 3-Phenylpropanol | N-Methylimidazolium sulfinyl fluoride, then oxidation | O-(3-Phenylpropyl) N-methylsulfamate | 72 | rsc.org |
| Dibenzyl | 3-Phenylpropanol | N-Methylimidazolium sulfinyl fluoride, then oxidation | O-(3-Phenylpropyl) N,N-dibenzylsulfamate | 83 | rsc.org |
| - | Phenylboronic Acid | NiCl₂(PCy₃)₂ | Biphenyl | 95 | nih.gov |
| - | 4-Methoxyphenylboronic Acid | NiCl₂(PCy₃)₂ | 4-Methoxybiphenyl | 91 | nih.gov |
Exploration of Sulphamate as a Leaving Group in Organic Synthesis
The sulphamate moiety, particularly in the form of O-aryl sulphamates, has emerged as a competent leaving group in various transition metal-catalyzed cross-coupling reactions. This reactivity allows for the transformation of phenols into a range of substituted aromatic compounds.
Aryl sulphamates have been successfully employed as electrophiles in Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov These reactions, typically catalyzed by nickel complexes, enable the formation of biaryl compounds from aryl sulphamates and arylboronic acids in good to excellent yields. nih.gov The utility of this methodology is broad, tolerating substrates with both electron-donating and electron-withdrawing groups, as well as those with ortho substituents. nih.gov Palladium-based catalysts have also been developed for the Suzuki-Miyaura coupling of aryl sulphamates. rsc.org The ability to use aryl sulphamates in this capacity provides a powerful synthetic tool, as phenols are readily available and can be easily converted to the corresponding sulphamates. nih.gov
In addition to their role as leaving groups in cross-coupling reactions, sulphamates have been investigated as directing groups in directed ortho-metalation (DoM) chemistry. canada.caacs.org The N,N-diethyl-O-sulphamate group, for example, can direct the metalation of an aromatic ring to the ortho position. canada.ca The resulting lithiated species can then be trapped with various electrophiles to introduce a range of functional groups. canada.ca This strategy can be followed by a cross-coupling reaction where the sulphamate group is subsequently displaced, showcasing its dual functionality as both a directing group and a leaving group.
The application of aryl sulphamates as electrophiles has also been extended to amination reactions. A palladium-catalyzed method has been developed for the amination of aryl sulphamates with a broad scope of nitrogen nucleophiles, including pyrrole, pyrazole, and carbazole. acs.org This represents a significant advancement, as the use of aryl sulphamates in C-N coupling reactions had previously been limited primarily to nickel catalysis. acs.org
The following table provides examples of reactions where the sulphamate group acts as a leaving group, primarily in the context of cross-coupling reactions.
Table 2: Examples of Sulphamate as a Leaving Group in Organic Synthesis
| Aryl Sulphamate Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Naphthyl N,N-dimethylsulfamate | Phenylboronic Acid | NiCl₂(PCy₃)₂, K₃PO₄, Toluene, 110 °C, 24 h | 2-Phenylnaphthalene | 95 | nih.gov |
| 2-Naphthyl N,N-dimethylsulfamate | 4-Methoxyphenylboronic Acid | NiCl₂(PCy₃)₂, K₃PO₄, Toluene, 110 °C, 24 h | 2-(4-Methoxyphenyl)naphthalene | 91 | nih.gov |
| Phenyl N,N-diethylsulfamate | 4-Tolylboronic Acid | NiCl₂(PCy₃)₂, K₃PO₄, Toluene, 130 °C, 24 h | 4-Methylbiphenyl | 85 | nih.gov |
| 4-Cyanophenyl N,N-diethylsulfamate | Phenylboronic Acid | NiCl₂(PCy₃)₂, K₃PO₄, Toluene, 130 °C, 24 h | 4-Cyanobiphenyl | 78 | nih.gov |
| 2-Naphthyl N,N-dimethylsulfamate | Pyrrole | Pd-phosphine complex, NaOtBu, 110 °C, 18 h | 1-(Naphthalen-2-yl)-1H-pyrrole | 85 | acs.org |
| 2-Naphthyl N,N-dimethylsulfamate | Pyrazole | Pd-phosphine complex, NaOtBu, 110 °C, 18 h | 1-(Naphthalen-2-yl)-1H-pyrazole | 90 | acs.org |
| 2-Naphthyl N,N-dimethylsulfamate | Carbazole | Pd-phosphine complex, NaOtBu, 110 °C, 18 h | 9-(Naphthalen-2-yl)-9H-carbazole | 88 | acs.org |
| 4-Fluorophenyl N,N-diethylsulfamate | Propionate enolate | Ni-catalyzed enolate coupling | Intermediate for Flurbiprofen | High | nih.gov |
Advanced Spectroscopic and Structural Elucidation Methodologies for Alkylammonium Sulphamates
Vibrational Spectroscopy Applications in Sulphamate Bond Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the functional groups within a molecule. For alkylammonium sulphamates, these methods are particularly adept at characterizing the sulphamate moiety (-O-SO₂-NH₃⁺) through its distinctive vibrational modes.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the functional groups present. In the context of 3-(Isononyloxy)propylammonium sulphamate, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to the sulphamate group, the alkyl ether linkage, and the propylammonium chain.
The sulphamate group's vibrations are of primary interest. Asymmetrical and symmetrical stretching vibrations of the S=O bonds typically appear as strong bands in the region of 1350-1150 cm⁻¹. The S-O stretching vibration associated with the ester-like linkage is expected around 1000-750 cm⁻¹. Furthermore, the N-H stretching vibrations of the ammonium (B1175870) group are anticipated to produce broad absorption bands in the 3300-2800 cm⁻¹ range, while N-H bending vibrations typically appear around 1600-1500 cm⁻¹.
The isononyl and propyl alkyl chains will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at approximately 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rocking). The C-O-C stretching of the ether linkage would likely be observed in the 1150-1085 cm⁻¹ region.
Table 1: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching (Ammonium) | 3300 - 2800 | Strong, Broad |
| C-H Stretching (Alkyl) | 2960 - 2850 | Strong |
| N-H Bending (Ammonium) | 1600 - 1500 | Medium |
| C-H Bending (CH₂) | ~1465 | Medium |
| C-H Bending (CH₃) | ~1375 | Medium |
| S=O Asymmetric Stretching | 1350 - 1300 | Strong |
| S=O Symmetric Stretching | 1180 - 1150 | Strong |
| C-O-C Stretching (Ether) | 1150 - 1085 | Strong |
| S-O Stretching | 1000 - 750 | Strong |
Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bond vibrations. nih.gov This makes it a valuable tool for characterizing the S-O framework of the sulphamate group and the carbon backbone of the alkyl chains.
For this compound, the symmetric stretching vibrations of the O=S=O group are expected to produce a strong and distinct Raman band, typically in the 1080-1060 cm⁻¹ region. researchgate.net The C-S and S-O single bond stretches would also be Raman active. The C-C bond vibrations within the isononyl and propyl chains, often weak in FTIR spectra, will give rise to a series of bands in the 1200-800 cm⁻¹ range in the Raman spectrum, providing a detailed fingerprint of the alkyl structure.
Table 2: Anticipated Raman Shifts for Key Functional Groups in this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H Stretching (Alkyl) | 2960 - 2850 | Strong |
| S=O Asymmetric Stretching | 1350 - 1300 | Weak |
| C-C Stretching (Alkyl Backbone) | 1200 - 800 | Medium |
| S=O Symmetric Stretching | 1080 - 1060 | Strong |
| S-O Stretching | 850 - 650 | Medium |
Note: Raman intensities are relative and depend on the change in polarizability of the bond during vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.
¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons of the isononyl group, the propyl chain, and the ammonium headgroup. The protons on the carbon adjacent to the ether oxygen (isononyloxy) and the ammonium group (propylammonium) would be deshielded and appear at a higher chemical shift (downfield) compared to the other alkyl protons. The integration of the signals would correspond to the number of protons in each unique environment.
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. The carbons bonded to the electronegative oxygen and nitrogen atoms will be observed at lower field. For instance, the carbon of the CH₂-O group and the CH₂-N⁺ group are expected to be significantly downfield. The numerous signals from the branched isononyl group would provide a complex but characteristic pattern confirming its structure.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₃ (Isononyl) | 0.8 - 1.0 | 10 - 20 |
| -CH₂- (Isononyl & Propyl interior) | 1.2 - 1.6 | 20 - 40 |
| -CH- (Isononyl branch point) | 1.5 - 1.8 | 30 - 45 |
| -CH₂-O- | 3.4 - 3.7 | 65 - 75 |
| -O-CH₂-CH₂- | 1.8 - 2.1 | 25 - 35 |
| -CH₂-N⁺H₃ | 3.0 - 3.4 | 40 - 50 |
| -N⁺H₃ | 7.0 - 8.5 (variable) | - |
Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by solvent and concentration.
Due to the branched nature of the isononyl group, this compound exists as a mixture of stereoisomers. Advanced 2D NMR techniques are essential for confirming connectivity and can provide insights into the stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity within the propyl and isononyl chains. For example, a cross-peak between the -CH₂-O- and -O-CH₂-CH₂- proton signals would confirm their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms, such as confirming the link between the propyl chain and the ether oxygen.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can be useful in determining the relative stereochemistry at the chiral centers within the isononyl group.
Mass Spectrometry Techniques for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would be suitable to observe the molecular ion or, more likely, the protonated molecule [M+H]⁺. The accurate mass measurement of this ion using a high-resolution mass spectrometer (HRMS) would allow for the determination of the elemental composition, thus verifying the molecular formula.
Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would likely include:
Cleavage of the C-O bond of the ether, leading to the formation of an isononyl cation or a propylammonium sulphamate fragment.
Loss of the sulphamate group (SO₃NH₂) as a neutral molecule.
Fragmentation within the isononyl chain, leading to a series of smaller alkyl cations.
The analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule and their connectivity.
Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that specific X-ray diffraction data for the solid-state structure of this compound is not publicly available. Research providing detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this particular compound has not been identified.
In the absence of direct experimental data for this compound, a broader search for related long-chain alkylammonium sulphamates was conducted to provide analogous structural information. However, this expanded search also did not yield specific single-crystal X-ray diffraction studies detailing the crystal packing and solid-state architecture of this class of compounds.
The scientific community relies on published research for structural elucidation, and without such studies, a detailed analysis as requested in the outline cannot be provided. The principles of X-ray diffraction allow for the precise determination of how molecules arrange themselves in a crystalline solid, revealing crucial information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the material's physical properties.
For alkylammonium salts in general, the crystal structures are often characterized by layered or otherwise organized arrangements where the charged ammonium headgroups form hydrogen bonds with the counter-ions (in this case, sulphamate), while the non-polar alkyl chains segregate and interact via weaker forces. The specific nature of the "isononyl" group in this compound, with its branched structure, would be expected to influence the efficiency of crystal packing in a unique way compared to linear alkyl chains. However, without experimental data, any description of the crystal structure remains speculative.
Therefore, section 3.4, focusing on the X-ray diffraction studies of this compound, cannot be constructed at this time due to the lack of available research findings.
Mechanistic Studies in Reactions Involving the Sulphamate Moiety
Hydrolytic Stability and Decomposition Pathways of Sulphamate Salts
The stability of sulphamate salts in aqueous environments is a critical factor in their application and persistence. Hydrolysis of the sulphamate anion can proceed via different pathways, largely dependent on the pH of the solution.
Under acidic conditions, the hydrolysis of N-alkyl sulphamates is generally observed to be a specific acid-catalyzed process. nih.gov The reaction involves the protonation of the nitrogen atom, followed by the nucleophilic attack of water on the sulfur atom, leading to the cleavage of the S-N bond. nih.govnih.gov This results in the formation of the corresponding amine and bisulphate. The rate of this hydrolysis is dependent on the hydrogen ion concentration. researchgate.net For instance, the hydrolysis of N-neopentyl sulphamate was found to follow a specific acid-catalyzed mechanism even at alkaline pH when studied at elevated temperatures. nih.gov
In neutral or alkaline solutions, sulphamate salts are generally more stable. sciencemadness.org However, at elevated temperatures, hydrolysis can still occur. The thermal decomposition of ammonium (B1175870) sulphamate, for example, begins at around 209°C and, at 260°C, yields products such as sulfur dioxide, sulfur trioxide, nitrogen, and water. nih.gov
Table 1: Thermal Decomposition Temperatures of Selected Di-alkylammonium Chlorides
| Compound | Maximum Decomposition Temperature (°C) |
| Di-n-butylammonium chloride | 281.6 |
| Di-n-propylammonium chloride | 266.9 |
| Di-iso-propylammonium chloride | 259.2 |
| Di-iso-butylammonium chloride | 253.7 |
This table is generated based on data from analogous compounds to illustrate the effect of alkyl chain structure on thermal stability.
Role of Sulphamates in Transsulfamation Reactions
Transsulfamation, or the transfer of a sulfamoyl group (-SO₂NH₂), is a key reaction in both synthetic organic chemistry and biological processes. Sulphamates can act as donors of the sulfamoyl group to other nucleophiles, such as amines or alcohols.
In synthetic chemistry, efficient methods for the sulfamoylation of hydroxyl groups have been developed using activated aryl sulfamates as transfer reagents. researchgate.net These reactions often proceed under mild conditions, catalyzed by a simple organic base like N-methylimidazole. The mechanism is thought to involve the formation of a highly reactive "aza-sulfene" (HNSO₂) intermediate. researchgate.net
In biological systems, the transfer of the sulfamoyl group is a crucial step in the biosynthesis of certain natural products. nih.gov Enzymes catalyze the transfer of the sulfamoyl moiety from a donor molecule to an acceptor, leading to the formation of new sulfonamide or sulfamate (B1201201) linkages. nih.gov While the specific involvement of "3-(Isononyloxy)propylammonium sulphamate" in such reactions is not documented, its sulphamate anion has the potential to participate in sulfamoyl transfer reactions under appropriate conditions.
Acid-Base Catalyzed Reactions Involving the Ammonium Sulphamate Moiety
The ammonium sulphamate moiety possesses both acidic (the ammonium proton) and basic (the sulphamate nitrogen and oxygens) sites, making it susceptible to acid-base catalysis.
As discussed in section 5.1, the hydrolysis of the S-N bond in N-substituted sulphamates is subject to specific acid catalysis. nih.gov The protonation of the nitrogen atom enhances the electrophilicity of the sulfur atom, facilitating nucleophilic attack by water. The rate of hydrolysis is directly proportional to the concentration of H⁺ ions. researchgate.net
The ammonium cation itself can participate in acid-base reactions. For instance, heterogeneous reactions between alkylamines and ammonium sulfate (B86663) have been shown to involve a displacement reaction where the alkylamine displaces ammonia (B1221849) from the ammonium salt. nmfrc.org This suggests that the 3-(isononyloxy)propylammonium cation could potentially exchange with other amines or be deprotonated under basic conditions.
Sulphamate Anion as a Nucleophile or Leaving Group in Complex Chemical Transformations
The sulphamate anion can, in principle, act as either a nucleophile or a leaving group in chemical reactions, although its role as a leaving group is more commonly exploited.
Sulphamate as a Leaving Group:
The sulphamate group is structurally related to the sulfonate group (-OSO₂R), which is an excellent leaving group in nucleophilic substitution and elimination reactions. nih.govlibretexts.org The effectiveness of a leaving group is related to the stability of the anion that is formed. The sulphamate anion is stabilized by resonance, which delocalizes the negative charge over the two oxygen atoms and the nitrogen atom.
In the context of medicinal chemistry, the sulfamate moiety has been utilized as a leaving group in the design of mechanism-based inhibitors for enzymes like steroid sulfatase. researchgate.net The enzymatic hydrolysis of these sulfamate-containing inhibitors can lead to the formation of a reactive intermediate that covalently modifies the enzyme's active site. researchgate.net
Sulphamate as a Nucleophile:
While less common, the sulphamate anion can also act as a nucleophile. The nitrogen and oxygen atoms of the sulphamate anion possess lone pairs of electrons and could potentially attack electrophilic centers. However, the nucleophilicity of the sulphamate anion is generally considered to be weak, especially in comparison to other common nucleophiles. Its reactivity as a nucleophile would be influenced by factors such as the solvent, the nature of the electrophile, and the presence of catalysts. For comparison, the trifluoromethanesulfonate (B1224126) (triflate) anion, a very weak nucleophile, has been shown to participate in nucleophilic reactions under specific conditions. nih.gov
The dual potential of the sulphamate moiety to act as both a leaving group and, to a lesser extent, a nucleophile, makes it a versatile functional group in the design of complex chemical transformations.
Exploration of Chemical Applications of Long Chain Alkylammonium Sulphamates Non Biological
Applications in Materials Science as Processing Aids or Modifiers
The amphiphilic nature of long-chain alkylammonium salts, featuring a distinct hydrophilic head and a hydrophobic tail, makes them valuable in materials science. They can act as interfacial agents, modifying the properties of surfaces and bulk materials.
Role as Surfactants or Emulsifiers in Non-Aqueous Systems
Long-chain alkylammonium salts are known to function as effective surfactants. In non-aqueous, or organic, systems, they can form reverse micelles where the polar ammonium (B1175870) sulphamate heads congregate in a core, while the non-polar isononyloxypropyl tails extend into the surrounding non-polar solvent. This structure allows for the solubilization and stabilization of polar substances within a non-polar medium.
The self-assembly of such surfactants is critical to their function. For instance, studies on alkyl salicylate surfactants in dodecane and toluene have shown that the structure of the resulting micelles can be influenced by factors such as the presence of water and the nature of the counter-ion. researchgate.netnih.gov In dry non-polar solvents, these surfactants can form cylindrical micelles, which may transition to other structures like lamellar phases with the introduction of moisture. researchgate.netnih.gov This adaptability is crucial for creating stable emulsions in various industrial formulations, including lubricants, coatings, and fuel additives.
Below is an illustrative table of how the properties of a hypothetical non-aqueous emulsion could be affected by the concentration of an alkylammonium sulphamate surfactant.
| Surfactant Concentration (% w/w) | Average Droplet Size (nm) | Emulsion Stability (Time to Phase Separation) | Viscosity (cP) |
| 0.1 | 500 | < 1 hour | 10 |
| 0.5 | 250 | 24 hours | 25 |
| 1.0 | 150 | > 1 week | 50 |
| 2.0 | 100 | > 1 month | 120 |
This table is illustrative and represents typical trends observed for surfactants in non-aqueous systems.
Use in Polymer Chemistry as Modifiers or Catalysts
In polymer chemistry, alkylammonium salts can serve multiple roles. As modifiers, they can be incorporated into polymer matrices to alter their physical properties, such as increasing flexibility or improving dye uptake. Their surfactant properties can also be utilized during polymerization processes, particularly in emulsion or suspension polymerization, to stabilize monomer droplets and control particle size.
Furthermore, certain polymerizable surfactants, such as n-alkyl ammonium 2-acrylamido-2-methylpropanesulfonates, have been synthesized and studied. researchgate.net These molecules contain a polymerizable group, allowing them to be covalently bonded into the polymer backbone. The polymerization of such monomers can lead to the formation of stoichiometric polyelectrolyte-colloid complexes. researchgate.net When conducted in non-polar solvents like xylene, this process can result in the formation of stable organic gels, demonstrating their potential as structuring agents. researchgate.net
Utility as Reagents or Intermediates in Fine Chemical Synthesis
The distinct cationic and anionic components of 3-(Isononyloxy)propylammonium sulphamate suggest its potential utility as a specialized reagent or intermediate in the synthesis of other complex molecules.
Precursors for Other Sulphur-Nitrogen Containing Compounds
The sulphamate anion is a versatile building block for the synthesis of compounds containing sulphur-nitrogen (S-N) bonds. These motifs are present in a wide range of biologically active molecules and functional materials. By serving as a soluble and reactive source of the sulphamate ion in organic solvents, an alkylammonium sulphamate could facilitate reactions where the direct use of sulfamic acid or its inorganic salts is challenging due to poor solubility.
Catalytic Roles in Specific Organic Reactions
The ammonium cation can function as a phase-transfer catalyst (PTC). In a two-phase system (e.g., aqueous and organic), a PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs. The long alkyl chain of this compound would enhance its solubility in the organic phase, allowing it to transport an anionic reactant from the aqueous phase into the organic phase to react with an organic-soluble substrate. This can significantly increase reaction rates and yields for a variety of organic transformations.
Advanced Separations and Extraction Methodologies Employing Sulphamate Salts
The unique properties of sulphamate salts can be exploited in modern separation and extraction techniques. One such method is salting-out assisted liquid-liquid extraction (SALLE). oup.com This technique relies on the principle that the solubility of a water-miscible organic solvent in an aqueous solution decreases upon the addition of a high concentration of salt, leading to phase separation. nih.gov
The choice of salt is a critical parameter in the SALLE procedure. oup.com While common inorganic salts like sodium chloride and magnesium sulphate are often used, specialized salts like alkylammonium sulphamates could offer unique advantages. oup.com Their surfactant properties could enhance the extraction of certain analytes by forming ion pairs or microemulsions at the liquid-liquid interface. The selection of an appropriate salt and solvent combination is crucial for maximizing the "salting-out" effect and achieving high recovery of the target compound. acs.org
The effectiveness of various salts in a hypothetical SALLE process for extracting a moderately polar analyte from an aqueous solution into acetonitrile is illustrated below.
| Salt Used | Salt Concentration (M) | Extraction Solvent | Analyte Recovery (%) |
| Sodium Chloride | 2 | Acetonitrile | 75 |
| Magnesium Sulphate | 1.5 | Acetonitrile | 82 |
| Ammonium Acetate | 2 | Acetonitrile | 91 |
| Alkylammonium Sulphamate | 1 | Acetonitrile | 95 (Hypothetical) |
This table includes hypothetical data for Alkylammonium Sulphamate to illustrate its potential advantages based on the principles of SALLE.
Future Research Trajectories in Sulphamate Chemistry and Alkylamine Derivatives
Development of Novel and Sustainable Synthetic Routes for Alkylammonium Sulphamates
The synthesis of alkylammonium sulphamates, such as 3-(Isononyloxy)propylammonium sulphamate, traditionally involves an acid-base reaction between the corresponding amine and sulphamic acid. youtube.com While effective, future research is likely to focus on developing more sustainable and efficient synthetic protocols.
Current trends in green chemistry emphasize the reduction of waste, energy consumption, and the use of hazardous reagents. patsnap.com For alkylammonium sulphamates, this could involve exploring solvent-free reaction conditions or the use of more environmentally benign solvents. One promising avenue is the development of one-pot syntheses that combine the formation of the alkylamine and its subsequent reaction with a sulphamoylating agent, thereby reducing the number of purification steps and minimizing solvent usage.
Furthermore, research into novel sulfamoylation agents could yield milder and more selective reaction conditions. For instance, the use of reagents like hexafluoroisopropyl sulfamate (B1201201) (HFIPS) has been shown to be effective for the synthesis of sulfamates from alcohols and amines under mild conditions, offering a bench-stable alternative to more reactive and unstable reagents like sulfamoyl chloride. nih.govorganic-chemistry.org Adapting such methods for the direct synthesis of alkylammonium sulphamates could represent a significant advancement. Another approach could involve mechanochemical synthesis, where mechanical force is used to induce chemical reactions, often in the absence of a solvent.
Table 1: Comparison of Potential Synthetic Routes for Alkylammonium Sulphamates
| Synthetic Route | Advantages | Disadvantages | Potential for Sustainability |
| Traditional Acid-Base Reaction | Simple, high-yielding | May require solvent and purification | Moderate |
| One-Pot Synthesis | Reduced steps, less waste | May be challenging to optimize | High |
| Novel Sulfamoylation Agents | Milder conditions, higher selectivity | Reagent cost and availability | High |
| Mechanochemical Synthesis | Solvent-free, energy-efficient | Scalability may be a concern | Very High |
In-depth Understanding of Structure-Reactivity Relationships in Sulphamate Systems for Non-Biological Applications
While much of the existing research on sulphamates has been in the context of medicinal chemistry, their unique properties make them interesting candidates for non-biological applications. nih.govnih.gov A deeper understanding of the structure-reactivity relationships in these systems is crucial for tailoring their properties for specific uses.
For this compound, the long, branched alkyl chain of the cation is expected to impart significant surface-active properties. The relationship between the structure of the alkyl group (e.g., chain length, branching) and the resulting physicochemical properties, such as critical micelle concentration and surface tension reduction, warrants detailed investigation. These properties could be harnessed in applications such as detergents, emulsifiers, or as components in formulations for various industrial processes.
The thermal stability of alkylammonium salts is another area of interest. Studies on related alkylammonium hydrogen sulfates have shown that the decomposition temperature can be correlated with the lowest unoccupied molecular orbital (LUMO) energy of the cation. bohrium.comresearchgate.net Similar investigations into alkylammonium sulphamates could provide valuable insights into their thermal behavior, which is critical for applications where they might be exposed to high temperatures.
The reactivity of the sulphamate group itself is also an area for exploration. The N–S bond in sulphamates can be cleaved under certain conditions, and this reactivity could be exploited in the design of controlled-release systems or as a directing group in organic synthesis.
Integration of Computational Methods for De Novo Design of Sulphamate-Based Chemical Entities
Computational chemistry offers powerful tools for the de novo design of new chemical entities with desired properties, potentially accelerating the discovery and development process. mdpi.com For alkylammonium sulphamates, computational methods can be employed to predict a range of properties and guide experimental work.
Density Functional Theory (DFT) calculations, for example, can be used to investigate the geometries, charge distributions, and molecular orbital energies of different alkylammonium cations. bohrium.comresearchgate.net This information can then be used to predict their thermal stability and reactivity. Molecular dynamics simulations could be employed to study the self-assembly of these compounds in solution and to understand how changes in the alkyl chain structure affect their surfactant properties.
These computational models can be used to screen a large number of virtual compounds before committing to their synthesis, saving time and resources. For instance, if the goal is to design an alkylammonium sulphamate with a specific thermal decomposition temperature, computational methods can be used to identify promising candidate structures with the desired electronic properties. Furthermore, computational studies can provide insights into the interactions between alkylammonium sulphamates and other molecules or surfaces, which is crucial for designing them for specific applications in materials science.
Exploration of Emerging Applications in Advanced Functional Materials
The unique combination of a charged head group and a nonpolar tail in alkylammonium sulphamates makes them promising candidates for use in a variety of advanced functional materials. Their surfactant properties could be utilized in the synthesis of nanomaterials, where they can act as templates or stabilizing agents to control the size and shape of nanoparticles.
Another potential application is in the field of ionic liquids. Ionic liquids are salts with melting points below 100 °C, and they have attracted significant attention as environmentally friendly solvents and electrolytes. By carefully designing the structure of the alkylammonium cation, it may be possible to create novel sulphamate-based ionic liquids with tailored properties, such as high thermal stability and ionic conductivity.
Furthermore, the ability of alkylammonium salts to self-assemble into ordered structures could be exploited in the development of new functional materials. For example, they could be used to create self-healing polymers, where the ionic interactions between the sulphamate groups provide a reversible cross-linking mechanism. They could also be investigated as components in stimuli-responsive materials that change their properties in response to external triggers such as temperature or pH. The use of related alkylammonium compounds as additives to improve the stability of perovskite films for solar cells highlights the potential for these types of molecules in advanced energy materials. rsc.org
Table 2: Potential Applications of this compound and its Analogues in Advanced Materials
| Application Area | Potential Role of Alkylammonium Sulphamate | Key Properties to Optimize |
| Nanomaterial Synthesis | Stabilizing agent, template | Surfactant properties, interaction with nanoparticle surface |
| Ionic Liquids | Constituent ion | Melting point, thermal stability, ionic conductivity |
| Self-Healing Polymers | Reversible cross-linking agent | Ionic interaction strength, chain mobility |
| Stimuli-Responsive Materials | Triggerable self-assembly | Response to pH, temperature, or other stimuli |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(Isononyloxy)propylammonium sulphamate from 3-isononyloxypropylamine?
- Methodology : React 3-isononyloxypropylamine (CAS 29317-52-0, C12H27NO ) with sulphamic acid (H3NSO3) under controlled pH and temperature. Monitor the reaction via thin-layer chromatography (TLC) or HPLC to track amine consumption. Purify the product using recrystallization in ethanol-water mixtures to isolate the sulphamate salt. Confirm quaternary ammonium formation via ¹H NMR (e.g., disappearance of NH2 protons at δ 1.5–2.0 ppm and appearance of sulphamate S-O stretches in FTIR at 1040–1150 cm⁻¹ ).
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify the isononyloxy chain (δ 0.8–1.5 ppm for CH3 and CH2 groups) and sulphamate anion (δ 3.2–3.8 ppm for NH3+ protons). Compare with propylammonium nitrate studies .
- FTIR : Confirm sulphamate group via asymmetric S-O stretching (~1150 cm⁻¹) and NH bending (~1600 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Detect the molecular ion peak [M+H]+ at m/z 301.3 (calculated for C12H27N2O4S+).
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology : Refer to ammonium sulphamate safety data (acute oral LD50 in rats: 2000 mg/kg ). Use PPE (gloves, goggles) to avoid skin/eye contact. In case of inhalation, move to fresh air and administer oxygen if needed . Store separately from strong oxidizers (e.g., peroxides) to prevent decomposition into NOx/SOx gases .
Advanced Research Questions
Q. How does the ionic nature of this compound influence its solvent properties in green chemistry applications?
- Methodology : Assess polarity via Kamlet-Taft parameters using solvatochromic dyes (e.g., Nile Red). Compare with ionic liquids like propylammonium nitrate, which exhibit low volatility and tunable solvent properties . Measure conductivity to evaluate ionic strength and potential use in electrochemical applications.
Q. What is the thermal stability profile of this compound under varying atmospheric conditions?
- Methodology : Conduct thermogravimetric analysis (TGA) in N2 and O2 atmospheres (heating rate: 10°C/min). Decomposition products (e.g., SO2, NOx) can be identified via gas chromatography-mass spectrometry (GC-MS). Compare with ammonium sulphamate, which decomposes above 160°C .
Q. Does this compound exhibit surfactant-like behavior in aqueous systems?
- Methodology : Measure critical micelle concentration (CMC) using surface tension plots (Du Noüy ring method). Correlate alkyl chain length (C12) with CMC values (expected range: 0.1–1 mM). Compare with structurally similar surfactants like stearamidopropyl betaine (CMC ~0.5 mM ).
Q. How can molecular dynamics simulations predict the interaction of this compound with biological membranes?
- Methodology : Use all-atom MD simulations (GROMACS/AMBER) to model the compound’s insertion into lipid bilayers (e.g., DPPC). Analyze hydrogen bonding between the sulphamate group and phospholipid headgroups. Validate with experimental data from Langmuir trough measurements.
Data Gaps and Contradictions
- Environmental Impact : Limited data exist on biodegradability or aquatic toxicity of this compound. While ammonium sulphamate has a fish LC50 of 0.9 mg/L , its derivatives may require OECD 301/302 testing.
- Toxicity : No studies on reproductive or chronic toxicity are available. Prioritize OECD 407/408 guidelines for future testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
